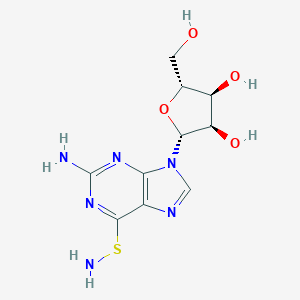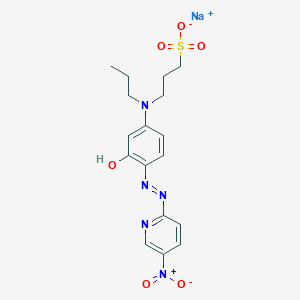
Meteneprost potásico
Descripción general
Descripción
Meteneprost potassium is a synthetic compound known for its ability to stimulate uterine contractions and dilate the cervical canal. It is primarily used as a cervical dilator in medical research . The compound has a molecular formula of C23H37KO4 and a molecular weight of 416.64 g/mol .
Aplicaciones Científicas De Investigación
Meteneprost potassium has several scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of various chemical reactions, such as oxidation and reduction.
Biology: The compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Meteneprost potassium is investigated for its potential use in medical applications, such as inducing labor and treating certain gynecological conditions.
Mecanismo De Acción
Target of Action
Meteneprost potassium is primarily a cervical dilator . It stimulates uterine contractions and dilates the cervical canal . The primary targets of Meteneprost potassium are the smooth muscle cells in the uterus, which it stimulates to contract .
Mode of Action
The compound interacts with its targets by binding to specific receptors on the uterine smooth muscle cells . This binding triggers a cascade of biochemical events that lead to the contraction of these cells . The result is the dilation of the cervical canal .
Biochemical Pathways
It is known that the compound’s action involves the stimulation of uterine contractions, which suggests that it may influence the pathways related to muscle contraction .
Result of Action
The primary result of Meteneprost potassium’s action is the dilation of the cervical canal . This is achieved through the stimulation of uterine contractions . It’s important to note that meteneprost potassium showed no significant change in cervical dilation in non-pregnant women .
Action Environment
The efficacy and stability of Meteneprost potassium can be influenced by various environmental factors. For instance, obesity was found to be significantly associated with side effects
Análisis Bioquímico
Biochemical Properties
Meteneprost potassium interacts with specific biochemical reactions, particularly those involving the contraction of the uterus and dilation of the cervical canal
Cellular Effects
Meteneprost potassium has a significant impact on uterine cells, stimulating contractions and leading to the dilation of the cervical canal
Molecular Mechanism
The molecular mechanism of Meteneprost potassium involves its role as a cervical dilator, stimulating uterine contractions and dilating the cervical canal
Métodos De Preparación
The synthesis of Meteneprost potassium involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Preparation of the Intermediate: The initial step involves the synthesis of the intermediate compound through a series of chemical reactions, including esterification and reduction.
Formation of Meteneprost: The intermediate is then subjected to further chemical reactions, such as oxidation and cyclization, to form Meteneprost.
Conversion to Potassium Salt: Finally, Meteneprost is converted to its potassium salt form by reacting it with potassium hydroxide under controlled conditions.
Análisis De Reacciones Químicas
Meteneprost potassium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert Meteneprost potassium into its reduced forms, which may have different biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
Meteneprost potassium is unique compared to other similar compounds due to its specific mechanism of action and its ability to stimulate uterine contractions effectively. Similar compounds include:
Dinoprostone: Another prostaglandin analog used to induce labor.
Misoprostol: A synthetic prostaglandin E1 analog used for various medical applications, including inducing labor and treating gastric ulcers.
Carboprost: A synthetic prostaglandin F2α analog used to control postpartum hemorrhage.
Meteneprost potassium stands out due to its specific receptor binding and its effectiveness in dilating the cervical canal, making it a valuable compound in medical research and applications .
Propiedades
IUPAC Name |
potassium;(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-methylidenecyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O4.K/c1-5-6-15-23(3,4)21(25)14-13-19-18(17(2)16-20(19)24)11-9-7-8-10-12-22(26)27;/h7,9,13-14,18-21,24-25H,2,5-6,8,10-12,15-16H2,1,3-4H3,(H,26,27);/q;+1/p-1/b9-7-,14-13+;/t18-,19+,20+,21+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJFDDHQLBRQDS-PWOMVKEHSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)[O-])O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=C)[C@@H]1C/C=C\CCCC(=O)[O-])O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37KO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122576-55-0 | |
| Record name | Meteneprost potassium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122576550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METENEPROST POTASSIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66L0AB5SVA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the purpose of studying meteneprost potassium in the context of this research?
A1: The study investigates the efficacy and safety of meteneprost potassium for cervical dilation in nonpregnant women. [] This is important because cervical dilation is often necessary for various gynecological procedures, and understanding the effectiveness and potential side effects of different methods is crucial for improving patient care.
Q2: What type of study design was used to evaluate meteneprost potassium?
A2: While the abstract provided doesn't delve into the specifics of the study design, it mentions the evaluation of "side effects". This suggests a clinical trial format was likely employed to assess the drug's effects in a controlled environment. [] Further details on the study design, patient population, dosage, and specific outcome measures would be needed from the full research paper to gain a comprehensive understanding of the findings.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















